2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid
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Overview
Description
2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid is a chemical compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid typically involves the reaction of 3,6-dichloropyridazine with an appropriate amine and a carboxylic acid derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridazine ring .
Scientific Research Applications
2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid.
Pyridazine: The parent compound of 3,6-dichloropyridazine.
Pyridazinone: A derivative of pyridazine with a ketone functional group at position 3.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups.
Properties
Molecular Formula |
C9H11Cl2N3O2 |
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Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-4(2)7(9(15)16)12-5-3-6(10)13-14-8(5)11/h3-4,7H,1-2H3,(H,12,13)(H,15,16) |
InChI Key |
KYABLKNEPOZACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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